2-[2-(Sec-butyl)phenoxy]propanoic acid
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Overview
Description
“2-[2-(Sec-butyl)phenoxy]propanoic acid” is a chemical compound with the molecular formula C13H18O3 . It has a molecular weight of 222.28 . This compound is typically in solid form .
Molecular Structure Analysis
The InChI code for “2-[2-(Sec-butyl)phenoxy]propanoic acid” is 1S/C13H18O3/c1-4-9(2)11-7-5-6-8-12(11)16-10(3)13(14)15/h5-10H,4H2,1-3H3,(H,14,15) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
“2-[2-(Sec-butyl)phenoxy]propanoic acid” is a solid at room temperature . It has a molecular weight of 222.28 . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the search results.Scientific Research Applications
- Field : Pharmacology
- Application Summary : This compound has been used in the design and synthesis of new anti-inflammatory agents with expected selective inhibition for COX-2 .
- Results : Compounds derived from “2-[2-(Sec-butyl)phenoxy]propanoic acid” showed significant COX-2 inhibition with IC50 in the range of 0.06–0.09 μM, indicating powerful pharmacological potential . In vivo testing showed significant anti-inflammatory effects without causing stomach ulcers .
Safety And Hazards
properties
IUPAC Name |
2-(2-butan-2-ylphenoxy)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-4-9(2)11-7-5-6-8-12(11)16-10(3)13(14)15/h5-10H,4H2,1-3H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCUDPXOVJSAHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OC(C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20586412 |
Source
|
Record name | 2-[2-(Butan-2-yl)phenoxy]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20586412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Sec-butylphenoxy)propanoic acid | |
CAS RN |
887029-70-1 |
Source
|
Record name | 2-[2-(Butan-2-yl)phenoxy]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20586412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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